molecular formula C12H21ClN4O B1402499 N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride CAS No. 1361113-28-1

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride

Cat. No.: B1402499
CAS No.: 1361113-28-1
M. Wt: 272.77 g/mol
InChI Key: KQYFGYIZPYHYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride belongs to a distinguished class of synthetic heterocyclic compounds that have demonstrated remarkable potential in pharmaceutical research and drug development. The compound's significance stems from its dual heterocyclic architecture, incorporating both pyrazole and piperidine moieties within a single molecular framework. This structural combination is particularly noteworthy because both pyrazole and piperidine derivatives have independently established themselves as crucial pharmacophores in medicinal chemistry.

The compound functions primarily as a calcium channel blocker, with its mechanism involving selective interaction with calcium channels to modulate cellular calcium influx. This mechanism of action positions the compound as a potentially valuable therapeutic agent for neurological disorders, where calcium channel modulation plays a critical role in disease pathophysiology. The incorporation of the hydrochloride salt form represents a strategic pharmaceutical modification that significantly enhances the compound's solubility and stability characteristics, thereby improving its suitability for various pharmaceutical formulations and research applications.

The broader significance of this compound extends beyond its individual therapeutic potential to encompass its role as a representative example of successful heterocyclic drug design. The successful combination of pyrazole and piperidine structural elements demonstrates the viability of hybrid molecular approaches in drug discovery, where the pharmacological properties of distinct heterocyclic systems can be synergistically combined to achieve enhanced therapeutic efficacy. This approach has become increasingly important in modern pharmaceutical research, particularly in the development of compounds targeting complex neurological and cardiovascular conditions.

Furthermore, the compound serves as an important research tool for investigating structure-activity relationships within pyrazole-piperidine hybrid systems. Its well-defined chemical structure and documented biological activities provide valuable insights for medicinal chemists seeking to develop improved analogs with enhanced therapeutic profiles. The compound's documentation in major chemical databases and its availability for research purposes underscore its recognized importance within the scientific community.

Chemical Classification and Structural Overview

This compound can be systematically classified according to multiple chemical taxonomy systems, each highlighting different aspects of its structural complexity. The compound bears the molecular formula C₁₂H₂₁ClN₄O with a molecular weight of 272.77 grams per mole. This molecular composition reflects the presence of twelve carbon atoms, twenty-one hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom, distributed across its heterocyclic framework and associated functional groups.

From a structural perspective, the compound exhibits a complex architecture built around two primary heterocyclic components. The pyrazole moiety represents a five-membered aromatic ring containing two nitrogen atoms in adjacent positions, specifically featuring an ethyl substituent at the N-1 position. Pyrazole structures are characterized as azoles with the molecular formula C₃N₂H₄ in their unsubstituted form, exhibiting weak basic properties with a pKb value of 11.5. The aromatic nature of the pyrazole ring contributes significantly to the compound's overall stability and potential for intermolecular interactions.

The piperidine component constitutes a six-membered saturated heterocycle containing one nitrogen atom and five carbon atoms in the sp³-hybridized state. This structural motif, represented by the molecular formula (CH₂)₅NH in its basic form, provides conformational flexibility to the overall molecular architecture while maintaining the basic amine character essential for biological activity. The piperidine ring's conformational properties allow for multiple spatial arrangements that can influence the compound's binding interactions with biological targets.

Chemical Property Value Reference
Molecular Formula C₁₂H₂₁ClN₄O
Molecular Weight 272.77 g/mol
PubChem Compound Identifier 71298659
International Union of Pure and Applied Chemistry Name N-(1-ethylpyrazol-4-yl)-2-piperidin-4-ylacetamide;hydrochloride
Simplified Molecular Input Line Entry System CCN1C=C(C=N1)NC(=O)CC2CCNCC2.Cl

The acetamide linkage connecting the pyrazole and piperidine components serves as a critical structural bridge that determines the spatial relationship between these heterocyclic units. This amide bond not only provides structural rigidity but also contributes to the compound's hydrogen bonding capabilities, which are essential for its interaction with biological targets. The presence of the carbonyl oxygen in the acetamide group creates opportunities for hydrogen bond formation, while the amide nitrogen can serve as both a hydrogen bond donor and acceptor under appropriate conditions.

The hydrochloride salt formation represents an important pharmaceutical modification that significantly alters the compound's physicochemical properties. The chloride counterion association enhances the compound's water solubility compared to its free base form, facilitating its formulation in aqueous pharmaceutical preparations. This salt formation also contributes to improved chemical stability during storage and handling, making the compound more suitable for research and potential therapeutic applications.

Historical Context of Pyrazole-Piperidine Heterocyclic Systems

The historical development of pyrazole-piperidine heterocyclic systems represents a fascinating convergence of two distinct but equally important branches of heterocyclic chemistry, each with its own rich scientific heritage. The pyrazole component of these systems traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established many of the fundamental synthetic approaches to this heterocyclic class. Knorr's initial investigations laid the groundwork for understanding pyrazole chemistry and established the structural principles that continue to guide modern pyrazole synthesis.

The classical synthetic methodology developed by German chemist Hans von Pechmann in 1898 represented another milestone in pyrazole chemistry, demonstrating the synthesis of pyrazole from acetylene and diazomethane. This early work established the fundamental reactivity patterns of pyrazole systems and provided insights into their chemical behavior that proved invaluable for subsequent medicinal chemistry applications. The Pechmann synthesis, along with Knorr's earlier contributions, established pyrazole as a privileged heterocyclic scaffold with significant potential for pharmaceutical development.

Parallel developments in piperidine chemistry began with the work of Scottish chemist Thomas Anderson in 1850, who first reported the isolation of piperidine, followed by independent work by French chemist Auguste Cahours in 1852. Both researchers obtained piperidine through the treatment of piperine with nitric acid, establishing the fundamental chemical properties and reactivity patterns of this six-membered heterocycle. These early investigations revealed piperidine's basic amine character and its potential for structural modification, laying the foundation for its later recognition as an important pharmaceutical building block.

The recognition of pyrazole derivatives as biologically active compounds gained significant momentum with the discovery of natural pyrazole-containing molecules. Japanese researchers Kosuge and Okeda made a groundbreaking discovery in 1954 when they isolated 3-n-nonylpyrazole from Houttuynia Cordata, demonstrating that pyrazole structures could occur naturally and exhibit antimicrobial activity. This discovery challenged the prevailing assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating pyrazole-based biological activities.

The subsequent isolation of levo-β-(1-pyrazolyl) alanine from watermelon seeds further reinforced the biological relevance of pyrazole structures and established their potential as naturally occurring pharmacophores. These discoveries provided strong evidence for the biological compatibility of pyrazole structures and encouraged medicinal chemists to explore pyrazole-based drug design more extensively.

The modern era of pyrazole-piperidine hybrid development emerged from the recognition that combining multiple pharmacophoric elements within a single molecular framework could lead to enhanced therapeutic efficacy. This approach, known as molecular hybridization, gained prominence in the late twentieth century as researchers sought to develop more effective drugs with improved selectivity and reduced side effect profiles. The combination of pyrazole and piperidine structural elements represented a particularly attractive strategy because both heterocycles had demonstrated independent therapeutic value across multiple disease areas.

Historical Milestone Year Researcher(s) Significance Reference
First pyrazole terminology 1883 Ludwig Knorr Established pyrazole nomenclature and synthetic approaches
Pechmann pyrazole synthesis 1898 Hans von Pechmann Demonstrated acetylene-diazomethane synthesis route
First piperidine isolation 1850 Thomas Anderson Initial characterization of piperidine structure
Independent piperidine discovery 1852 Auguste Cahours Confirmed piperidine properties and named the compound
First natural pyrazole 1954 Kosuge and Okeda Proved natural occurrence of pyrazole derivatives

The development of sophisticated synthetic methodologies for both pyrazole and piperidine derivatives throughout the twentieth century provided the technical foundation necessary for creating complex hybrid molecules like this compound. Advances in heterocyclic synthesis, particularly the development of efficient cyclization reactions and modern coupling methodologies, enabled medicinal chemists to construct intricate molecular architectures that would have been prohibitively difficult to synthesize using earlier techniques.

The evolution of structure-activity relationship studies in both pyrazole and piperidine chemistry contributed significantly to the rational design of hybrid molecules. Understanding how structural modifications to each heterocyclic component affected biological activity provided the knowledge base necessary for optimizing the properties of combined systems. This accumulated knowledge enabled researchers to predict which structural combinations might yield synergistic effects and guided the development of compounds with enhanced therapeutic profiles.

Properties

IUPAC Name

N-(1-ethylpyrazol-4-yl)-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c1-2-16-9-11(8-14-16)15-12(17)7-10-3-5-13-6-4-10;/h8-10,13H,2-7H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYFGYIZPYHYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Scientific Research Applications

Pharmacological Studies

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride has been investigated for its potential as a glycine transporter 1 (GlyT1) inhibitor . GlyT1 inhibitors are of significant interest in treating neurological disorders, including schizophrenia and depression. A study highlighted the design of this compound to enhance inhibitory activity on GlyT1, indicating its potential therapeutic use .

Cancer Research

Research has shown that compounds similar to this compound can inhibit various kinases involved in cancer progression. For instance, derivatives of pyrazole have demonstrated nanomolar inhibition of MET kinase activity, which is crucial in cancer cell proliferation . This suggests that the compound may be explored further for anti-cancer properties.

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving glycine and glutamate receptors. As such, it holds promise for developing treatments for neurodegenerative diseases and psychiatric disorders. The modulation of these neurotransmitter systems could lead to novel therapeutic strategies .

Case Studies

StudyFocusFindings
GlyT1 InhibitionDemonstrated enhanced inhibitory activity against GlyT1, indicating potential for treating schizophrenia.
MET Kinase InhibitionShowed effective inhibition of MET kinase, highlighting anti-cancer potential.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetamide Hydrochloride

  • Molecular Formula : C₁₀H₁₆Cl₂N₄O (inferred from name).
  • Key Features: Pyrazole ring substituted with ethyl (1-position), chlorine (2-position), and dimethyl groups (3,5-positions).

N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide Hydrochloride

  • Molecular Formula : C₁₁H₁₉ClN₄O₂.
  • Key Features :
    • Replaces pyrazole with a furazan (1,2,5-oxadiazole) ring, introducing oxygen atoms that enhance polarity.
    • Methyl group at the 4-position of furazan and a piperidin-4-yl group similar to the target compound.
  • Implications : The furazan ring may confer improved metabolic stability but reduced lipophilicity compared to pyrazole derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type Salt Form
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride C₁₂H₂₀ClN₅O (inferred) ~290.8 (estimated) 1-Ethyl-pyrazole, piperidin-4-yl Pyrazole Hydrochloride
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride C₁₀H₁₆Cl₂N₄O 279.17 3,5-Dimethyl-pyrazole, 2-chloro Pyrazole Hydrochloride
N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride C₁₁H₁₉ClN₄O₂ 274.75 4-Methyl-furazan, piperidin-4-yl Furazan (oxadiazole) Hydrochloride

Research Findings and Implications

  • Pyrazole vs. Furazan Cores : Pyrazole derivatives generally exhibit moderate lipophilicity, favoring blood-brain barrier penetration, whereas furazan-based compounds may have higher polarity, improving aqueous solubility but limiting membrane permeability .
  • Substituent Effects: The ethyl group on the pyrazole in the target compound likely enhances metabolic stability compared to methyl or halogenated analogues.
  • Piperidine Role : The piperidin-4-yl moiety is conserved across compared compounds, suggesting its importance in target engagement, possibly through hydrogen bonding or cation-π interactions .

Limitations and Data Gaps

  • Physicochemical Data : Melting points, solubility, and stability metrics are unavailable in the provided evidence.
  • Biological Activity: No direct studies on the target compound’s efficacy or toxicity were cited; comparisons are based on structural extrapolation.

Biological Activity

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

  • Molecular Formula : C12H22N4·HCl
  • Molecular Weight : 222.336 g/mol
  • IUPAC Name : N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-ylacetamide hydrochloride

The compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing piperidine and pyrazole moieties show significant antibacterial and antifungal properties. The presence of halogen substituents on the piperidine ring enhances antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : Research indicates that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. The structure's ability to interact with cellular pathways involved in apoptosis could be a mechanism for its anticancer potential .
  • Neuropharmacological Effects : Some studies have reported that pyrazole derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders. The interaction with dopamine receptors has been noted, suggesting its role as a neuroprotective agent .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial properties of related compounds:

CompoundMIC (µg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C3.125C. albicans

These findings demonstrate that modifications to the piperidine structure significantly influence antimicrobial efficacy, with some derivatives showing potent activity against resistant strains .

Cytotoxicity Assessments

In vitro assays have been conducted to assess the cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15
MCF710
A54920

The results indicate that certain structural modifications enhance cytotoxicity, making these compounds candidates for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several piperidine derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that specific substitutions led to significant increases in efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in designing effective antimicrobial agents .

Case Study 2: Neuropharmacological Potential

A systematic review highlighted the neuropharmacological effects of pyrazole derivatives, including this compound. The review discussed how these compounds could potentially modulate neurotransmitter levels and provide neuroprotective effects in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride?

  • Methodology :

  • Step 1 : React 1-ethyl-1H-pyrazole-4-amine with a chloroacetyl chloride derivative in the presence of a base (e.g., triethylamine) in dichloromethane or another inert solvent to form the acetamide intermediate .
  • Step 2 : Introduce the piperidin-4-yl moiety via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .
  • Step 3 : Purify the final product using recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity, verified by HPLC or NMR .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Exposure Controls :

  • Use fume hoods for synthesis and handling to minimize inhalation risks.
  • Wear nitrile gloves (tested for chemical resistance) and lab coats. No specific glove material is universally recommended due to limited data; consult material compatibility charts .
    • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with CAS 28456-30-6 for traceability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole and piperidine ring structures, with DMSO-d6 or CDCl3 as solvents .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to validate molecular weight (e.g., ~293.8 g/mol for the hydrochloride salt) .
  • Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Approach :

  • Modify substituents : Replace the ethyl group on the pyrazole ring with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
  • Piperidine substitutions : Introduce electron-withdrawing groups (e.g., fluorine) at the piperidine 4-position to modulate basicity and solubility .
  • Validation : Compare IC50 values in enzymatic assays (e.g., kinase inhibition) to correlate structural changes with activity .

Q. How should researchers address contradictions in reported biological activity data?

  • Troubleshooting Strategies :

  • Purity Verification : Re-analyze batches with conflicting results via HPLC to rule out impurities (>98% purity required for reliable data) .
  • Assay Conditions : Standardize in vitro protocols (e.g., cell line selection, incubation time) to minimize variability. For example, discrepancies in IC50 may arise from differences in ATP concentrations in kinase assays .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay systems .

Q. What reaction optimization strategies improve yield and purity during synthesis?

  • Key Variables :

  • Solvent Selection : Replace dichloromethane with THF or DMF for better solubility of intermediates, reducing side-product formation .
  • Catalysis : Use palladium-based catalysts for coupling steps to enhance regioselectivity .
  • Workup : Implement aqueous washes (e.g., NaHCO3 for acid removal) and drying agents (MgSO4) to improve purity .

Q. Which in vitro assays are suitable for evaluating its pharmacological potential?

  • Recommended Assays :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., FP-TDP1 for topoisomerase inhibition) with 10-point dose-response curves .
  • Cell Viability : MTT assays using cancer cell lines (e.g., HeLa or A549) to assess cytotoxicity. Use DMSO as a solvent control (<0.1% final concentration) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-ligands for GPCR targets) with Scatchard analysis for affinity calculations .

Q. How can computational modeling predict target interactions and pharmacokinetics?

  • Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., kinases). Validate with co-crystal structures if available .
  • ADME Prediction : SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions. Note that the hydrochloride salt may alter solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.